N-[(1R,2S)-5-(difluoromethyl)-7-fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BLU2864 is an orally active, highly selective, ATP-competitive inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This compound has shown significant potential in cancer research, particularly in the treatment of fibrolamellar carcinoma, a rare liver cancer, and polycystic kidney disease .
Preparation Methods
The synthesis of BLU2864 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that BLU2864 is produced through a series of chemical reactions that ensure its high selectivity and potency as a PRKACA inhibitor .
Chemical Reactions Analysis
BLU2864 undergoes various chemical reactions, primarily focusing on its interaction with PRKACA. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase. This interaction inhibits the kinase activity of PRKACA, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Scientific Research Applications
BLU2864 has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer and kidney disease. In cancer research, BLU2864 has shown promise in inhibiting the growth of fibrolamellar carcinoma tumors. Studies have demonstrated that BLU2864 can significantly reduce tumor growth in vivo, making it a potential therapeutic agent for this rare and difficult-to-treat cancer .
In the context of polycystic kidney disease, BLU2864 has been shown to inhibit cystogenesis in vitro and reduce kidney cyst formation in animal models. This suggests that BLU2864 could be a valuable tool in the development of treatments for polycystic kidney disease .
Mechanism of Action
BLU2864 exerts its effects by inhibiting the kinase activity of PRKACA. By competing with ATP for binding to the kinase, BLU2864 effectively blocks the phosphorylation of downstream targets, leading to the suppression of pro-proliferative signaling pathways. This inhibition results in reduced cell proliferation and tumor growth, as well as decreased cyst formation in polycystic kidney disease .
Comparison with Similar Compounds
BLU2864 is unique in its high selectivity and potency as a PRKACA inhibitor. Similar compounds include BLU0588, another selective PRKACA inhibitor, which has also shown promise in cancer research. Both BLU2864 and BLU0588 have demonstrated significant anti-tumor activity in preclinical studies, highlighting their potential as therapeutic agents for fibrolamellar carcinoma and other cancers .
Properties
Molecular Formula |
C24H19F3N4O2 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[(1R,2S)-5-(difluoromethyl)-7-fluoro-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H19F3N4O2/c1-11-9-30-23-19(11)15(4-5-28-23)17-3-2-12(10-29-17)24(33)31-21-18(32)8-13-6-14(22(26)27)7-16(25)20(13)21/h2-7,9-10,18,21-22,32H,8H2,1H3,(H,28,30)(H,31,33)/t18-,21-/m0/s1 |
InChI Key |
VRPOVDLLZCQZEG-RXVVDRJESA-N |
Isomeric SMILES |
CC1=CNC2=NC=CC(=C12)C3=NC=C(C=C3)C(=O)N[C@H]4[C@H](CC5=C4C(=CC(=C5)C(F)F)F)O |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C3=NC=C(C=C3)C(=O)NC4C(CC5=C4C(=CC(=C5)C(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.